molecular formula C11H15NO2 B13022963 (1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine

(1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine

Cat. No.: B13022963
M. Wt: 193.24 g/mol
InChI Key: XHUGSONRPJURKN-DTWKUNHWSA-N
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Description

(1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine is a cyclopropane derivative with a phenyl group substituted with two methoxy groups at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3,4-dimethoxybenzylamine with a cyclopropanation reagent such as diazomethane or a similar carbene precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often using continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production can also be employed to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding cyclopropylamine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: Formation of cyclopropylamine derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropane-1-carboxylic acid
  • (1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanol
  • (1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropylamine

Uniqueness

(1R,2S)-2-(3,4-Dimethoxyphenyl)cyclopropanamine is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(1R,2S)-2-(3,4-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-10-4-3-7(5-11(10)14-2)8-6-9(8)12/h3-5,8-9H,6,12H2,1-2H3/t8-,9+/m0/s1

InChI Key

XHUGSONRPJURKN-DTWKUNHWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2N)OC

Origin of Product

United States

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